Esomeprazole strontium anhydrous is a pharmaceutical compound primarily utilized as a proton pump inhibitor. It is effective in treating conditions such as gastroesophageal reflux disease, preventing nonsteroidal anti-inflammatory drug-induced gastric ulcers, and eradicating Helicobacter pylori infections. This compound is a strontium salt of esomeprazole, which is the S-enantiomer of omeprazole, providing enhanced therapeutic efficacy compared to its racemic counterpart .
The synthesis of esomeprazole strontium anhydrous involves several key steps:
The synthesis may involve precipitation techniques where the esomeprazole strontium salt precipitates out of solution, allowing for easy recovery through filtration or centrifugation. This method enhances the purity of the final product by minimizing impurities that may remain soluble .
Esomeprazole strontium undergoes several notable chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for nucleophilic substitutions .
Esomeprazole strontium anhydrous functions by inhibiting the H+/K+-ATPase enzyme located on the secretory surface of gastric parietal cells. This inhibition effectively reduces gastric acid secretion, alleviating symptoms associated with excessive gastric acidity .
The mechanism involves the conversion of esomeprazole into its active form within acidic environments (such as those found in gastric parietal cells), leading to irreversible binding to the H+/K+-ATPase enzyme. This process significantly decreases acid production over time.
Relevant analyses indicate that esomeprazole strontium maintains structural integrity under various conditions, making it suitable for pharmaceutical formulations .
Esomeprazole strontium anhydrous has several significant applications:
Esomeprazole strontium anhydrous (C34H36N6O6S2Sr) emerged as a strategic pharmaceutical innovation following the expiration of core patents for esomeprazole magnesium. This anhydrous crystalline salt was developed to address formulation stability and patent lifecycle challenges. The patent landscape reveals a complex ecosystem:
Table 1: Key Patent Holders for Esomeprazole Strontium Technologies
Patent Holder | Focus Area | Patent Expiration |
---|---|---|
Hanmi Pharmaceutical | Crystalline hydrates, antacid combinations | 2037–2038 |
Anhui Dingwang Pharmaceutical | Synthesis optimization | ~2021 |
American Regent, Inc. | Veterinary formulations | Not specified |
ABDI İbrahim İlaç | Bilayer tablets (e.g., naproxen-esomeprazole) | Not specified |
Esomeprazole strontium functions as an acid-labile PPI prodrug activated in the acidic parietal cell canaliculi. Its therapeutic role is defined by:
Table 2: Comparative Acid Suppression Profiles of Major PPIs
PPI | Median 24h Gastric pH | % Time pH >4 (24h) | Onset of Symptom Relief |
---|---|---|---|
Esomeprazole strontium | 4.8 | 68.4% | 24–48 hours |
Esomeprazole magnesium | 4.7 | 66.2% | 24–48 hours |
Omeprazole | 4.5 | 62.0% | 48–72 hours |
Lansoprazole | 4.6 | 63.8% | 48–72 hours |
Source: Clinical pH-metry studies [3] [6]
Chemical and pharmacokinetic distinctions:
Therapeutic efficacy:
Innovation and market positioning:
Table 3: Physicochemical Properties of Esomeprazole Salts
Property | Esomeprazole Strontium Anhydrous | Esomeprazole Magnesium | Omeprazole |
---|---|---|---|
Molecular Weight | 776.44 g/mol | 713.12 g/mol (trihydrate) | 345.42 g/mol |
Water Solubility | 0.0309 mg/mL (pH 5) | 0.028 mg/mL (pH 5) | 0.033 mg/mL (pH 5) |
Hygroscopicity | Low | Moderate | High |
Crystal System | Monoclinic | Trigonal | Amorphous |
Compound Names Mentioned:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: